molecular formula C19H16ClNO2 B1530990 2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-80-1

2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1530990
CAS No.: 1160264-80-1
M. Wt: 325.8 g/mol
InChI Key: UDRPBQSJNXJZBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3-Propoxyphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Carboxylic Acids: Formed through hydrolysis.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules, leading to modifications that can be studied for various biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride
  • 2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride
  • 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride

Uniqueness

2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific propoxy substituent, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of specialized reagents and materials for research and industrial applications .

Properties

IUPAC Name

2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-2-10-23-14-7-5-6-13(11-14)18-12-16(19(20)22)15-8-3-4-9-17(15)21-18/h3-9,11-12H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRPBQSJNXJZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238547
Record name 2-(3-Propoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-80-1
Record name 2-(3-Propoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Propoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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